N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a tetrahydropyran ring, a thienyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyran ring, the introduction of the thienyl group, and the construction of the pyrazole carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-furyl)-1H-pyrazole-3-carboxamide
- N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-pyridyl)-1H-pyrazole-3-carboxamide
- N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-phenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-(2-thienyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2)9-10(5-6-20-15)16-14(19)12-8-11(17-18-12)13-4-3-7-21-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
ZTPLQWPTHMNMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.